molecular formula C15H12ClN3O4S B13197875 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B13197875
M. Wt: 365.8 g/mol
InChI Key: FKAGCAUSKLWAPF-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Its structure includes a sulfonyl chloride group at position 6 and a 4-methylbenzyl substituent at position 1. This compound is of interest in medicinal chemistry due to the reactive sulfonyl chloride moiety, which enables derivatization into sulfonamides—a class prevalent in pharmaceuticals. Its structural complexity and functional groups make it a candidate for enzyme inhibition studies, particularly in kinase-targeted therapies .

Properties

Molecular Formula

C15H12ClN3O4S

Molecular Weight

365.8 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride

InChI

InChI=1S/C15H12ClN3O4S/c1-9-2-4-10(5-3-9)8-19-13-12(14(20)18-15(19)21)6-11(7-17-13)24(16,22)23/h2-7H,8H2,1H3,(H,18,20,21)

InChI Key

FKAGCAUSKLWAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=N3)S(=O)(=O)Cl)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and aldehydes.

    Introduction of the 4-Methylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrido[2,3-d]pyrimidine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride can undergo various types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.

    Cyclization Reactions: The presence of multiple reactive sites allows for intramolecular cyclization reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Biological Studies: Researchers use this compound to study cellular pathways and molecular interactions. Its reactivity allows for the modification of biomolecules, aiding in the investigation of biological processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathway Interference: The compound can interfere with cellular pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Core Structural Differences

The pyrido[2,3-d]pyrimidine scaffold is shared among analogues, but substituent variations significantly influence properties:

Compound Name Substituent at Position 1 Position 6 Functional Group Molecular Weight* Key Features
Target Compound 4-Methylbenzyl Sulfonyl chloride ~413.9 g/mol High reactivity for sulfonamide formation; moderate lipophilicity
1-Methyl-2,4-dioxo-...-6-sulfonyl chloride Methyl Sulfonyl chloride ~327.7 g/mol Simplified structure; higher solubility in polar solvents
7-Amino-1,3-dimethyl-5-(4-nitrophenyl)-...-6-carbonitrile 1,3-Dimethyl, 5-(4-nitrophenyl) Carbonitrile ~407.4 g/mol Electron-withdrawing nitro group; potential fluorescence applications


*Molecular weights estimated using ChemDraw software.

  • Target Compound vs. However, the methyl analogue may exhibit better aqueous solubility due to reduced hydrophobicity.
  • Target Compound vs. Carbonitrile Derivative : Replacing sulfonyl chloride with carbonitrile eliminates electrophilic reactivity, limiting derivatization options. The nitro group in the carbonitrile analogue introduces strong electron-withdrawing effects, which could stabilize the ring system but reduce nucleophilic attack susceptibility.

Biological Activity

1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex heterocyclic compound with potential pharmacological applications. This article reviews its biological activities based on available research findings, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a tetrahydropyrido-pyrimidine core. Its molecular formula is C15H16ClN3O4SC_{15}H_{16}ClN_3O_4S with a molecular weight of approximately 373.82 g/mol.

Antibacterial Activity

Research indicates that derivatives of tetrahydropyrido-pyrimidines exhibit significant antibacterial properties. For instance, compounds related to this structure have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The activity can be attributed to the presence of the sulfonamide group which is known for its antimicrobial properties .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelReference
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The sulfonamide moiety in the compound has been linked to significant enzyme inhibition activities. Studies on related compounds have highlighted their potential as acetylcholinesterase (AChE) inhibitors and urease inhibitors. For example, certain derivatives demonstrated IC50 values as low as 1.13 µM against urease, indicating strong inhibitory action compared to standard drugs .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 Value (µM)Reference
Compound DAcetylcholinesterase6.28
Compound EUrease1.13
Compound FUrease0.63

Case Studies and Research Findings

In a comprehensive study evaluating various derivatives of tetrahydropyrido-pyrimidines, researchers synthesized multiple compounds and assessed their biological activities through in vitro assays. The findings revealed that many of these compounds not only inhibited bacterial growth but also showed promise in treating conditions related to enzyme dysfunctions.

Example Case Study

A specific derivative was tested for its ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The study reported that the compound exhibited a significant reduction in enzyme activity at low concentrations, suggesting its potential as a therapeutic agent .

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